Arcyriaflavin a

Übersicht

Beschreibung

Arcyriaflavin A is an inhibitor of cyclin-dependent kinase 4 (CDK4) with an IC₅₀ of 140 nM. It also inhibits calcium/calmodulin-dependent protein kinase II (CaMKII) with an IC₅₀ of 25 nM . It has been found to inhibit the replication of human cytomegalovirus (HCMV) in vitro .

Synthesis Analysis

The total synthesis of this compound involves the use of 2,2’-Bisindole-3-Acetic Acid Derivative as a common intermediate . The synthesis process includes reactions carried out in oven-dried glassware under an argon atmosphere .

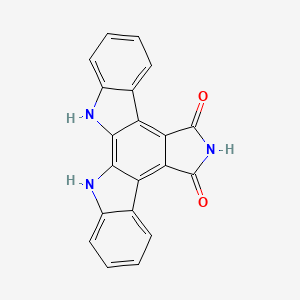

Molecular Structure Analysis

This compound is a fungal metabolite obtained from the fungi, Nocardiopsis . Its molecular weight is 325.32 and its chemical formula is C20H11N3O2 .

Chemical Reactions Analysis

This compound has been shown to inhibit cell viability, proliferation, and angiogenesis of endometriotic cyst stromal cells (ECSCs) as assessed using the 5-bromo-2-deoxyuridine (BrdU) and methylthiazoletetrazolium bromide (MTT) assays .

Physical And Chemical Properties Analysis

This compound is a crystalline solid . It is soluble in DMSO .

Wissenschaftliche Forschungsanwendungen

Antitumoraktivität durch Enzyminhibition

Arcyriaflavin A ist bekannt für seine Antitumoreigenschaften, indem es bestimmte Enzyme angreift. Es inhibiert die Calcium/Calmodulin-abhängige Proteinkinase II gamma (CaMKIIγ) und die Cyclin-abhängige Kinase 4 (CDK4), die an der Proliferation und dem Überleben von Krebszellen beteiligt sind .

Therapeutisches Potenzial bei Endometriose

Untersuchungen haben gezeigt, dass this compound die Apoptose (programmierter Zelltod) induzieren und die Proliferation menschlicher endometrioider Stromalzellen hemmen kann, was auf sein Potenzial als Therapeutikum bei der Behandlung von Endometriose hindeutet .

3. PIM-Kinase-Inhibition zur Krebsbehandlung Arcyriaflavin-A-Derivate wurden als PIM-Kinase-Inhibitoren berichtet, die vielversprechend für die effektive Behandlung von Krebs sind. Die Synthese und Verwendung dieser Derivate wurde detailliert beschrieben, wobei ihre Bedeutung in pharmazeutischen Zusammensetzungen hervorgehoben wurde .

Wirkmechanismus

Target of Action

Arcyriaflavin A is a fungal metabolite that primarily targets Cyclin-Dependent Kinase 4 (CDK4) and Calcium/Calmodulin-Dependent Protein Kinase II Gamma (CaMKIIγ) . CDK4 is a key regulator of cell cycle progression, particularly the transition from the G1 phase to the S phase . CaMKIIγ is a multifunctional serine/threonine protein kinase that plays pivotal roles in various cellular processes .

Mode of Action

This compound acts as a competitive inhibitor of the ATP binding site of CDK4 . By binding to this site, it prevents the phosphorylation of target proteins that are necessary for cell cycle progression . This results in cell cycle arrest at the G1 phase .

Biochemical Pathways

This compound affects the cell cycle regulatory pathway. In proliferating cells, CDK4 binds to cyclin D1, and the complex subsequently phosphorylates retinoblastoma (Rb) to release the transcription factor E2F, which then drives cell cycle progression . This compound inhibits this process by preventing the phosphorylation of target proteins .

Result of Action

This compound has been shown to induce apoptosis and inhibit proliferation of cells . For example, it significantly inhibited cell viability, proliferation, and angiogenesis of endometriotic cyst stromal cells (ECSCs) . It also induced apoptosis as shown in the Caspase-Glo® 3/7 assay and cell death detection ELISA .

Safety and Hazards

Zukünftige Richtungen

Arcyriaflavin A has shown potential as a therapeutic agent for endometriosis . Further studies of the effects of cyclin D1–CDK4 inhibitors on endometriosis may provide useful information on pathogenesis and treatment . In addition, a study has shown that a combination of berbamine and this compound has a synergistic anticancer effect against glioblastoma stem-like cells .

Eigenschaften

IUPAC Name |

3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H11N3O2/c24-19-15-13-9-5-1-3-7-11(9)21-17(13)18-14(16(15)20(25)23-19)10-6-2-4-8-12(10)22-18/h1-8,21-22H,(H,23,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAJXOWFGKYKMMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C4C(=C5C6=CC=CC=C6NC5=C3N2)C(=O)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50416132 | |

| Record name | arcyriaflavin a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

118458-54-1 | |

| Record name | arcyriaflavin a | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50416132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

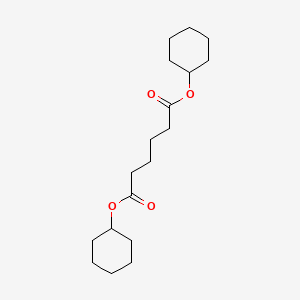

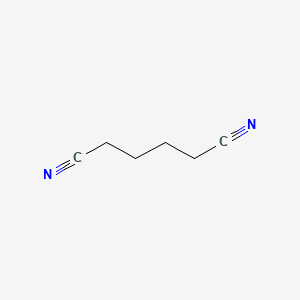

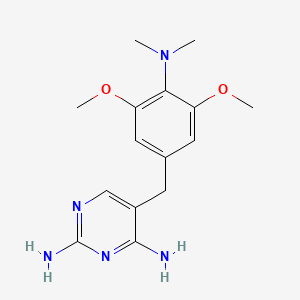

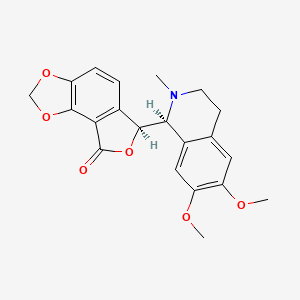

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

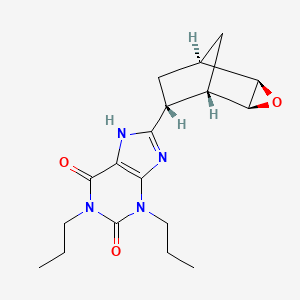

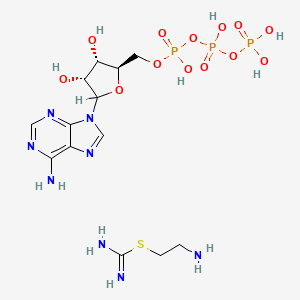

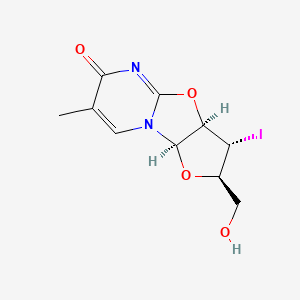

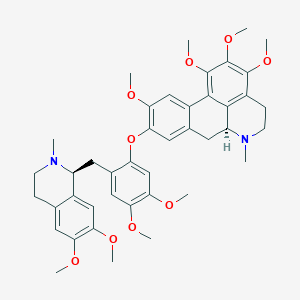

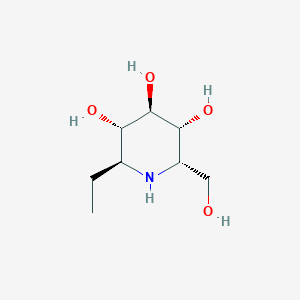

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

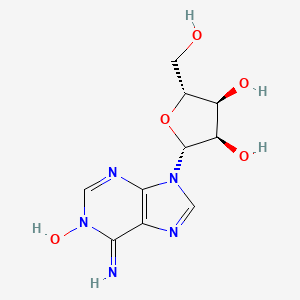

![2-Amino-4-[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-methylselaniumyl]butanoate](/img/structure/B1665528.png)